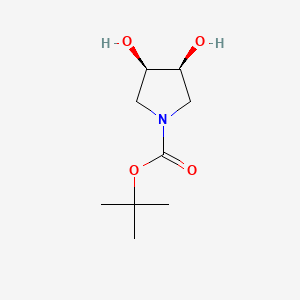
1-cyclohexanecarbonylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-cyclohexanecarbonylpiperidine-4-carboxamide” is a chemical compound with the CAS Number: 401589-79-5 . It has a molecular weight of 238.33 . The IUPAC name for this compound is 1-(cyclohexylcarbonyl)-4-piperidinecarboxamide .
Molecular Structure Analysis
The molecular structure of “1-cyclohexanecarbonylpiperidine-4-carboxamide” is represented by the InChI Code: 1S/C13H22N2O2/c14-12(16)10-6-8-15(9-7-10)13(17)11-4-2-1-3-5-11/h10-11H,1-9H2,(H2,14,16) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-cyclohexanecarbonylpiperidine-4-carboxamide” include a molecular weight of 238.33 .Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 1-cyclohexanecarbonylpiperidine-4-carboxamide can be achieved through a multi-step process involving the protection of functional groups, formation of key intermediates, and deprotection of functional groups.", "Starting Materials": [ "Cyclohexanecarboxylic acid", "Piperidine", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Diisopropylethylamine (DIPEA)", "Methanol", "Ethyl acetate", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Protection of carboxylic acid group", "Cyclohexanecarboxylic acid is reacted with DCC and NHS in methanol to form the corresponding NHS ester. DIPEA is added to the reaction mixture to catalyze the reaction. The NHS ester is then reacted with methanol to form the methyl ester of cyclohexanecarboxylic acid.", "Step 2: Protection of piperidine nitrogen", "Piperidine is reacted with acetic anhydride in the presence of DIPEA to form the corresponding N-acetyl piperidine.", "Step 3: Formation of key intermediate", "The methyl ester of cyclohexanecarboxylic acid and N-acetyl piperidine are reacted together in ethyl acetate in the presence of DCC and DIPEA to form the key intermediate, 1-cyclohexanecarbonylpiperidine-4-carboxylic acid.", "Step 4: Deprotection of carboxylic acid group", "1-cyclohexanecarbonylpiperidine-4-carboxylic acid is reacted with hydrochloric acid in methanol to remove the methyl ester group and form the corresponding carboxylic acid.", "Step 5: Formation of final product", "The carboxylic acid is then reacted with piperidine in the presence of DIPEA and sodium hydroxide to form 1-cyclohexanecarbonylpiperidine-4-carboxamide. The product is purified by recrystallization from water and drying in a vacuum oven." ] } | |
Número CAS |
401589-79-5 |
Nombre del producto |
1-cyclohexanecarbonylpiperidine-4-carboxamide |
Fórmula molecular |
C13H22N2O2 |
Peso molecular |
238.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



